molecular formula C12H10N2O7 B8148654 Succinimidyl 4-nitrobenzyl carbonate

Succinimidyl 4-nitrobenzyl carbonate

Cat. No.: B8148654
M. Wt: 294.22 g/mol
InChI Key: ZSAYGLWAGGCYQB-UHFFFAOYSA-N
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Description

Succinimidyl 4-nitrobenzyl carbonate: is a chemical compound with the molecular formula C₁₂H₁₀N₂O₇ and a molecular weight of 294.22 g/mol . It is commonly used in organic synthesis and bioconjugation due to its ability to form stable linkages with amines. This compound is particularly valuable in the field of biochemistry for its role in the modification of biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Succinimidyl 4-nitrobenzyl carbonate can be synthesized through the reaction of 4-nitrobenzyl chloroformate with N-hydroxysuccinimide in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated systems and reactors are employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Succinimidyl 4-nitrobenzyl carbonate primarily undergoes nucleophilic substitution reactions . The succinimidyl group is a good leaving group, making the compound reactive towards nucleophiles such as amines and thiols .

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature, mild base (e.g., triethylamine)

Major Products: The primary products of these reactions are N-substituted succinimides and 4-nitrobenzyl alcohol derivatives .

Scientific Research Applications

Chemistry: Succinimidyl 4-nitrobenzyl carbonate is used in the synthesis of photoactivatable crosslinkers and caged compounds . These compounds are valuable in studying dynamic biological processes through controlled activation by light .

Biology: In biological research, this compound is employed to modify proteins and peptides, enabling the study of protein-protein interactions and cellular processes. It is also used in the development of photoresponsive biomaterials .

Medicine: In the medical field, this compound is used in the design of prodrugs and drug delivery systems . Its ability to release active drugs upon exposure to light makes it a powerful tool in targeted therapy .

Industry: Industrially, this compound is used in the production of functionalized polymers and surface coatings . Its reactivity with amines allows for the creation of materials with specific properties, such as enhanced adhesion or controlled release .

Mechanism of Action

The mechanism of action of succinimidyl 4-nitrobenzyl carbonate involves the formation of a covalent bond with nucleophiles. The succinimidyl group is displaced by the nucleophile, resulting in the formation of a stable amide or thiol linkage. The 4-nitrobenzyl group can be cleaved under specific conditions, such as exposure to light, releasing the active compound .

Comparison with Similar Compounds

  • Succinimidyl 4-methoxybenzyl carbonate
  • Succinimidyl 4-chlorobenzyl carbonate
  • Succinimidyl 4-fluorobenzyl carbonate

Uniqueness: Succinimidyl 4-nitrobenzyl carbonate is unique due to its photoresponsive properties . The presence of the nitro group allows for photocleavage , making it particularly useful in applications requiring controlled activation. Other similar compounds may not possess this photoresponsive characteristic, limiting their use in certain applications .

Biological Activity

Succinimidyl 4-nitrobenzyl carbonate (SNBC) is a chemical compound that has garnered attention in the fields of medicinal chemistry and bioconjugation due to its unique reactivity and potential applications. This article explores the biological activity of SNBC, focusing on its mechanisms, applications in drug design, and relevant research findings.

  • Molecular Formula : C₁₂H₁₀N₂O₇
  • Molecular Weight : 294.217 g/mol
  • CAS Number : 69888-89-7

The structure of SNBC features a succinimidyl group, which is known for its ability to form stable amide bonds with primary amines, making it a valuable tool in bioconjugation strategies.

SNBC acts primarily as an activating reagent for the coupling of primary amines. The mechanism involves the formation of a reactive intermediate that can readily react with nucleophiles such as amino groups. This property is particularly useful in the synthesis of peptide conjugates and in the modification of biomolecules for therapeutic applications.

Applications in Drug Design

  • Bioconjugation : SNBC is utilized to modify proteins and peptides, enhancing their stability and pharmacokinetic properties. The formation of stable amide bonds allows for the attachment of various functional groups, which can improve solubility and reduce immunogenicity.
  • Targeted Drug Delivery : By conjugating drugs to targeting moieties through SNBC, researchers can create more effective delivery systems that enhance the therapeutic index while minimizing side effects.
  • Diagnostic Applications : SNBC can be employed in labeling biomolecules for imaging and detection purposes, facilitating advancements in diagnostic technologies.

Case Studies

  • Modification of Aminoglycosides :
    A study focused on the regioselective modification of aminoglycoside antibiotics using SNBC demonstrated its effectiveness in protecting amino groups while maintaining biological activity. The modifications allowed for improved selectivity and reduced toxicity in bacterial models .
  • PEGylation Studies :
    Research on PEGylated therapeutic proteins highlighted that the incorporation of SNBC could significantly alter pharmacokinetic parameters, leading to prolonged circulation times and enhanced tissue distribution . The attachment of PEG moieties via SNBC also resulted in reduced immunogenicity.
  • Reactivity with Model Amines :
    Preliminary experiments indicated that the reactivity of 4-nitrophenyl carbonate groups (related to SNBC) with various model amines was highly dependent on reaction conditions, emphasizing the need for careful optimization in experimental setups .

Comparative Data Table

PropertyValue
Molecular Weight294.217 g/mol
CAS Number69888-89-7
ReactivityHigh with primary amines
ApplicationsBioconjugation, drug delivery
StabilityStable under proper conditions

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (4-nitrophenyl)methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O7/c15-10-5-6-11(16)13(10)21-12(17)20-7-8-1-3-9(4-2-8)14(18)19/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAYGLWAGGCYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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